molecular formula C9H9B B1608417 1-Bromo-4-(1-propen-2-yl)benzene CAS No. 6888-79-5

1-Bromo-4-(1-propen-2-yl)benzene

Cat. No.: B1608417
CAS No.: 6888-79-5
M. Wt: 197.07 g/mol
InChI Key: OGVFUFNUTOTCIA-UHFFFAOYSA-N
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Description

1-Bromo-4-(1-propen-2-yl)benzene: is an organic compound characterized by the presence of a bromine atom attached to the para position of the phenyl ring and a methyl group attached to the alpha position of the styrene structure

Preparation Methods

Synthetic Routes and Reaction Conditions: The preparation of 1-Bromo-4-(1-propen-2-yl)benzene typically involves the bromination of poly(alpha-methylstyrene) followed by depolymerization. The process begins with obtaining a chlorinated aliphatic hydrocarbon solvent solution of poly(alpha-methylstyrene) with a molecular weight ranging from about 1,000 to about 200,000. This polymer is then brominated using liquid or gaseous bromine at temperatures between 20°C and 100°C. The brominated polymer is subsequently depolymerized by heating to temperatures between 250°C and 500°C .

Industrial Production Methods: The industrial production of this compound follows similar steps, with a focus on optimizing reaction conditions to ensure high yield and purity. The brominated polymer is often depolymerized at reduced pressure to facilitate the recovery of the monomer as a distillate .

Chemical Reactions Analysis

Types of Reactions: 1-Bromo-4-(1-propen-2-yl)benzene undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Chemistry: 1-Bromo-4-(1-propen-2-yl)benzene is used as a co-monomer in the synthesis of copolymers, which exhibit unique properties such as flame retardancy .

Biology and Medicine: While specific applications in biology and medicine are less documented, the compound’s reactivity makes it a potential candidate for developing new materials and drugs.

Industry: In the industrial sector, this compound is used to produce flame-retardant polymers and other specialized materials .

Mechanism of Action

The mechanism of action of 1-Bromo-4-(1-propen-2-yl)benzene involves its reactivity due to the presence of the bromine atom and the alpha-methyl group. These functional groups influence the compound’s behavior in various chemical reactions, such as substitution and polymerization. The bromine atom can participate in electrophilic substitution reactions, while the alpha-methyl group can stabilize intermediates during polymerization .

Comparison with Similar Compounds

Uniqueness: 1-Bromo-4-(1-propen-2-yl)benzene’s unique combination of the bromine atom and the alpha-methyl group makes it distinct from other similar compounds. This combination imparts specific reactivity and properties, such as enhanced flame retardancy in polymers .

Properties

IUPAC Name

1-bromo-4-prop-1-en-2-ylbenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9Br/c1-7(2)8-3-5-9(10)6-4-8/h3-6H,1H2,2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OGVFUFNUTOTCIA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=C)C1=CC=C(C=C1)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10394285
Record name p-bromo-alpha-methylstyrene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10394285
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

197.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6888-79-5
Record name p-bromo-alpha-methylstyrene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10394285
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-bromo-4-(prop-1-en-2-yl)benzene
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Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

To a slurry of triphenylmethylphosphonium bromide (71.4 g, 200 mmole), in 500 ml dry THF at 0° C., were slowly added dropwise 135 ml (200 mmole) 1.44 M n-butyllithium in hexane. The mixture was stirred 30 minutes at 0° C., and a solution of 39.8 g (200 mmole) p-bromoacetophenone, in 100 ml dry THF, was slowly added dropwise. The mixture was allowed to warm slowly to ambient temperature, whereafter stirring was continued overnight. The stirred mixture was next filtered and the solvent removed by careful distillation at atmospheric pressure, the resulting residue was diluted with hexane, filtered, and the hexane removed by distillation. The remaining material was distilled, using a water aspirator vacuum, to produce 23.2 g (58.3% yield) of p-bromo-α-methylstyrene, bp 95°-98° C.
Name
triphenylmethylphosphonium bromide
Quantity
71.4 g
Type
reactant
Reaction Step One
Quantity
135 mL
Type
reactant
Reaction Step One
Name
Quantity
500 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
39.8 g
Type
reactant
Reaction Step Two
Name
Quantity
100 mL
Type
solvent
Reaction Step Two

Synthesis routes and methods II

Procedure details

To a solution of triphenylphosphonium bromide (17.94 g, 50.24 mmol) in DMSO (10 ml) was added n-BuLi (39.25 ml, 1.6M solution in hexane, 62.80 mmol). The solution was stirred at rt for 1 h and to this was added a solution of 4-bromoacetophenone (10.00 g, 50.24 mmol) in DMSO (4 ml). The reaction mixture was then stirred at rt overnight and then quenched with water and the product was extracted with pentane. The organic layers were combined washed with brine, dried (MgSO4), filtered and concentrated in vacuo to give a residue which was purified by filtration through a short pad of silica using pentane as eluant to give 1-bromo-4-isopropenylbenzene (5.23 g, 53%) as a colorless oil. 1H NMR (CDCl3, 300 MHz): δ 7.45 (d, J=9.0 Hz, 2H), 7.32 (d, J=9.0 Hz, 2H), 5.36 (m, 1H), 5.10 (m, 1H), 2.12 (m, 3H).
Quantity
17.94 g
Type
reactant
Reaction Step One
Quantity
39.25 mL
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
10 g
Type
reactant
Reaction Step Two
Name
Quantity
4 mL
Type
solvent
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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